4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate
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Overview
Description
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with the molecular formula C15H21NO6 It is known for its unique structure, which includes an aminobutyl group attached to a hydroxy-dimethoxybenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-aminobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride
Major Products Formed
Oxidation: 4-Aminobutyl 4-oxo-3,5-dimethoxybenzoate
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The aminobutyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and methoxy groups contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Lacks the aminobutyl group, making it less versatile in biological applications.
4-Aminobutyl 4-hydroxybenzoate: Lacks the methoxy groups, which may reduce its antioxidant properties.
4-Aminobutyl 3,5-dimethoxybenzoate: Similar structure but lacks the hydroxy group, affecting its reactivity and biological activity.
Uniqueness
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C13H19NO5/c1-17-10-7-9(8-11(18-2)12(10)15)13(16)19-6-4-3-5-14/h7-8,15H,3-6,14H2,1-2H3 |
InChI Key |
OJXMMVMHYPFHBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN |
Origin of Product |
United States |
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